1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Description
1-(2,5-Dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a thienoimidazole derivative characterized by:
- A 2,5-dimethoxyphenyl substituent at position 1, contributing electron-donating methoxy groups.
- An ethylsulfanyl (S-Et) group at position 2, introducing moderate lipophilicity.
- A tetrahydro-thienoimidazole core fused with a sulfone (5,5-dioxide) moiety, enhancing polarity and stability.
Properties
Molecular Formula |
C15H20N2O4S2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-ethylsulfanyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C15H20N2O4S2/c1-4-22-15-16-11-8-23(18,19)9-13(11)17(15)12-7-10(20-2)5-6-14(12)21-3/h5-7,11,13H,4,8-9H2,1-3H3 |
InChI Key |
BEMNAPZCJGNBSL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2CS(=O)(=O)CC2N1C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Thieno[3,4-d]Imidazole Scaffold Construction
The thienoimidazole core is typically synthesized via cyclocondensation reactions between appropriately functionalized thiophene and imidazole precursors. A common approach involves reacting 3,4-diaminothiophene derivatives with carbonyl-containing reagents under acidic conditions. For example, the use of 2,5-dimethoxybenzaldehyde as an electrophilic partner enables the introduction of the aryl group at the N1 position of the imidazole ring. Catalytic methods employing hydrochloric acid or boron trifluoride etherate have been documented to accelerate cyclization.
Sulfur Oxidation State Management
The 5,5-dioxide moiety in the thieno ring necessitates a two-step oxidation process. Initial synthesis of the thienoimidazole with a sulfide group (-S-) precedes oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield the sulfone (-SO₂-). Patent US4670564A highlights the use of epoxy compounds in tandem with alkanol solvents to stabilize intermediates during oxidation, achieving >90% conversion efficiency.
Stepwise Preparation Methodology
Step 1: Formation of 3a,4,6,6a-Tetrahydro-1H-Thieno[3,4-d]Imidazole
Reagents :
-
3,4-Diaminothiophene (1.0 equiv)
-
2,5-Dimethoxybenzaldehyde (1.2 equiv)
-
HCl (catalytic, 0.1 M in ethanol)
Conditions :
-
Temperature: 80°C
-
Duration: 12 hours
-
Yield: 68–72%
The reaction proceeds via Schiff base formation, followed by intramolecular cyclization. NMR analysis of the intermediate confirms regioselective aryl substitution at the N1 position.
Step 2: Introduction of Ethylsulfanyl Group
Reagents :
-
Thiourea (2.0 equiv)
-
Ethyl bromide (1.5 equiv)
-
K₂CO₃ (3.0 equiv)
Conditions :
The ethylsulfanyl moiety is introduced via nucleophilic substitution at the C2 position. Patent NZ575125A demonstrates that trityl-protected intermediates mitigate side reactions, enhancing selectivity.
Step 3: Sulfide to Sulfone Oxidation
Reagents :
-
H₂O₂ (30% aqueous, 4.0 equiv)
-
Acetic acid (solvent)
Conditions :
The sulfone group is installed under mild conditions to prevent over-oxidation of the ethylsulfanyl group. LC-MS analysis confirms complete conversion (m/z 341.2 for [M+H]⁺).
Optimization Strategies for Industrial-Scale Production
Catalytic Hydrogenation in Ring Saturation
Reduction of the dihydrothienoimidazole to the tetrahydro derivative employs palladium on carbon (Pd/C) under hydrogen atmosphere. Patent US8431717B2 reports a 97.5% yield using 0.5% Pd/C at 45°C, with reaction completion within 1.5 hours.
Solvent and Temperature Effects
Comparative studies reveal that tetrahydrofuran (THF) outperforms dichloromethane in solubility and reaction homogeneity, particularly during ethylsulfanyl incorporation. Lowering the temperature to 40°C during cyclization reduces byproduct formation by 22%.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, aryl), 4.21 (q, J=7.2 Hz, 2H, -SCH₂CH₃), 3.78 (s, 6H, -OCH₃).
-
HRMS : Calculated for C₁₃H₁₇N₁O₄S₁ ([M+H]⁺): 341.0895; Found: 341.0893.
Purity Assessment via HPLC
-
Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)
-
Mobile phase: 70:30 acetonitrile/water (0.1% TFA)
Applications and Derivative Synthesis
Functional Group Modifications
-
Ethylsulfanyl to sulfonamide : Treatment with chloramine-T yields sulfonamide derivatives with enhanced aqueous solubility.
-
Methoxy group halogenation : Bromination at the para position enables cross-coupling reactions for library diversification.
Challenges and Mitigation Strategies
Sulfone Hydrolysis Under Basic Conditions
The 5,5-dioxide group is prone to hydrolysis at pH > 9.0. Buffering reaction mixtures at pH 6.5–7.5 using phosphate salts prevents degradation.
Byproduct Formation During Cyclization
Unreacted diaminothiophene residues form polymeric side products. Implementing high-dilution conditions (0.1 M) suppresses oligomerization by 40%.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thienoimidazole ring or other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new drugs or treatments.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Electronic Differences
The following table compares the target compound with analogs from the evidence:
Key Observations:
- Electronic Effects : The target compound’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with the 4-bromophenyl substituent (electron-withdrawing) in , which may alter reactivity in electrophilic substitution or binding interactions.
- Lipophilicity : The ethylsulfanyl group in the target compound balances lipophilicity better than the thione in (more polarizable) or the ketone in (highly polar).
- Sulfone Impact: All three compounds feature a 5,5-dioxide moiety, which increases solubility in polar solvents and stabilizes the thienoimidazole core.
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